picolyl-azide-NH2

Click Chemistry Bioconjugation Reaction Kinetics

Picolyl-azide-NH2 (CAS 2168629-06-7) is a specialized heterobifunctional small molecule characterized by a molecular weight of 220.23 g/mol and formula C9H12N6O. Its structure integrates three functional domains: a primary amine (-NH2) for covalent coupling, an azide group (-N3) for click chemistry, and a picolyl (pyridylmethyl) moiety that acts as an intramolecular chelator for copper(I) ions.

Molecular Formula C9H12N6O
Molecular Weight 220.23 g/mol
Cat. No. B14802606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepicolyl-azide-NH2
Molecular FormulaC9H12N6O
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1NC(=O)CCN)CN=[N+]=[N-]
InChIInChI=1S/C9H12N6O/c10-4-3-9(16)14-8-2-1-7(12-5-8)6-13-15-11/h1-2,5H,3-4,6,10H2,(H,14,16)
InChIKeyXZJUNBVOXCYDOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picolyl-azide-NH2 (CAS 2168629-06-7): A Dual-Functional Chelating Azide for Enhanced Click Chemistry Bioconjugation


Picolyl-azide-NH2 (CAS 2168629-06-7) is a specialized heterobifunctional small molecule characterized by a molecular weight of 220.23 g/mol and formula C9H12N6O . Its structure integrates three functional domains: a primary amine (-NH2) for covalent coupling, an azide group (-N3) for click chemistry, and a picolyl (pyridylmethyl) moiety that acts as an intramolecular chelator for copper(I) ions [1]. This intrinsic chelation capability accelerates copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions by raising the effective local concentration of the catalyst, thereby differentiating it from conventional, non-chelating azide building blocks [2].

Amine CouplingPrimary -NH2 for covalent conjugation to NHS esters, isothiocyanates
Chelation-Accelerated ClickPicolyl moiety chelates Cu(I), boosting CuAAC rate without exogenous ligands
Low-Cu CompatibilityEnables conjugation at reduced copper concentrations for sensitive biomolecules

Why Picolyl-azide-NH2 Cannot Be Substituted by Standard or 'Linear' Azide Building Blocks in Critical Conjugation Workflows


Direct substitution of picolyl-azide-NH2 with a simpler azido-amine (e.g., an amino-PEG-azide or a benzyl azide derivative) in a CuAAC conjugation protocol will lead to a quantifiably inferior outcome. The critical difference lies in the reaction kinetics and the required catalyst burden. Standard azides depend entirely on the bulk concentration of copper(I) and often require the addition of exogenous accelerating ligands like THPTA or BTTAA to achieve acceptable reaction rates while mitigating copper toxicity [1][2]. In contrast, the picolyl group of picolyl-azide-NH2 provides a built-in chelation site that concentrates Cu(I) precisely at the azide moiety, accelerating the rate-determining step . Consequently, substituting a non-chelating azide into a workflow optimized for picolyl-azide-NH2 will result in either dramatically reduced labeling efficiency at the same low copper concentration, or will necessitate a 10- to 100-fold increase in copper concentration—conditions that are often cytotoxic and incompatible with live-cell or sensitive biomolecule applications [3][4]. This fundamental difference in reaction kinetics and biocompatibility precludes simple generic substitution.

Picolyl-azide-NH2
Non-Chelating Azide Risk
Built-in Cu(I) chelation accelerates CuAAC and lowers required catalyst concentration
Standard azides may exhibit slower kinetics and often need external accelerating ligands or higher copper levels
Maintains labeling efficiency at biocompatible copper levels, reducing cytotoxicity risk
Higher [Cu] requirements may compromise live-cell viability and sensitive protein function

Quantitative Evidence for Picolyl-azide-NH2 Differentiation: Reaction Kinetics, Catalyst Efficiency, and Biocompatibility


Accelerated CuAAC Kinetics Compared to Non-Chelating Azides

The introduction of a picolyl moiety onto an azide probe accelerates the CuAAC click reaction by one to two orders of magnitude compared to a conventional 'linear' azide that lacks a copper-chelating motif [1]. This acceleration is due to the picolyl group acting as an internal copper(I) ligand, which increases the effective local concentration of the catalyst at the reaction site, thereby enhancing the rate-determining step of the cycloaddition . In comparative kinetic experiments using an agarose-alkyne resin, picolyl azide demonstrated significantly faster labeling kinetics than standard azides, although it is slower than advanced 'Azides Plus' which possess a complete chelation system [2].

CuAAC Rate Acceleration
Class-level
10–100× vs. non-chelating azide
Supports faster conjugation at lower reactant concentrations
Class-level inference; specific kinetic data for this compound to verify
Click Chemistry Bioconjugation Reaction Kinetics

Reduced Copper Catalyst Requirement vs. Conventional Azide Probes

The chelation-assisted mechanism of picolyl azide allows for a substantial reduction in the amount of exogenous copper catalyst required for efficient conjugation. Commercial documentation for a picolyl azide-based dye (BP Fluor 430 Picolyl Azide) states that its use allows for 'at least a tenfold reduction in the concentration of the copper catalyst without sacrificing the efficiency of labeling' compared to a conventional azide-functionalized version of the same dye . This principle is class-wide for the picolyl azide motif and is fundamental to its intended utility in biological systems where copper is cytotoxic [1]. An alternative source reports that picolyl azide requires a tenfold lower copper catalyst concentration to yield the same click reaction rate as a regular azide .

Cu Catalyst Reduction
Class-level
≥10-fold lower [Cu]
Enables biocompatible labeling of Cu-sensitive targets
Inferred from picolyl azide dye commercial data
Biocompatibility Live-Cell Imaging Copper Toxicity

Enhanced Signal Amplification in Biological Imaging vs. Standard Azide Methods

When integrated into a signal amplification system, picolyl azide (pAz) provides a quantifiable improvement in fluorescence signal compared to standard click chemistry setups. A study using a pAz-functionalized streptavidin amplifier on fixed HeLa cells demonstrated signal amplification ranging from 3.0- to 12.7-fold across different click-labeling modes [1]. This 'Click-based amplification' method was shown to be superior to the widely used tyramide signal amplification (TSA) technique in terms of achieving a high signal-to-noise ratio with low nonspecific background [1].

Signal Amplification
Head-to-head
3.0–12.7× fluorescence increase
Supports ultrasensitive detection in fixed-cell and tissue imaging
Reported higher S/N ratio vs. TSA on HeLa cells
Bioimaging Signal Amplification Immunofluorescence

Live-Cell Protein Labeling Feasibility vs. Non-Chelating Azide Constructs

In a live-cell labeling system using the SNAP-tag protein, substrates equipped with a 2-picolyl azide moiety enabled rapid and efficient protein labeling under biocompatible copper concentrations, whereas an analogous substrate bearing a non-chelating azide failed to produce satisfactory labeling under the same constraints [1]. The chelation-assisted CuAAC labeling step with the picolyl azide substrate was completed in less than one minute using a relatively low copper catalyst dose of 20 μM, with no observed ill effects on cell health [1].

Live-Cell Labeling
Head-to-head
<1 min at 20 µM Cu
Enables rapid SNAP-tag protein labeling in live cells
Successful labeling vs. non-chelating azide failed under same conditions
Protein Engineering SNAP-tag Live-Cell Labeling

Defined Application Scenarios for Picolyl-azide-NH2 Driven by Quantifiable Performance Advantages


Low-Copper, High-Sensitivity Bioconjugation of Copper-Sensitive Biomolecules

This is the primary and most validated application domain for picolyl-azide-NH2. The compound's ability to enable efficient CuAAC with at least a 10-fold reduction in copper catalyst concentration makes it the preferred choice for conjugating probes to copper-sensitive enzymes, metalloproteins, or nucleic acids. In such workflows, substituting a standard azide would require copper levels known to be cytotoxic or denaturing . Picolyl-azide-NH2's built-in chelation maintains fast kinetics (10-100x acceleration [1]) under these milder, biocompatible conditions, preserving the structural and functional integrity of the target biomolecule.

Site-Specific Live-Cell Protein Labeling via Genetically Encoded Handles or Enzyme-Mediated Tagging

Picolyl-azide-NH2 is a critical intermediate for constructing probes and substrates used in advanced live-cell labeling. Peer-reviewed studies have demonstrated that the picolyl azide motif enables rapid (< 1 minute) and efficient CuAAC labeling of SNAP-tagged proteins on the surface of live cells using low (20 μM) copper concentrations, a feat that fails with non-chelating azides [2]. Similarly, the picolyl azide-containing non-canonical amino acid (PazK) has been genetically incorporated into proteins in mammalian cells, conferring improved reactivity in CuAAC [3]. These applications exploit the motif's unique combination of speed and biocompatibility for real-time tracking of protein dynamics.

Ultrasensitive Detection via Click-Based Signal Amplification in Complex Tissues

For experiments demanding the detection of low-abundance targets in complex biological specimens like tissue sections, the superior performance of picolyl azide in signal amplification is well-documented. A 'Click-based amplification' strategy using a picolyl azide-functionalized amplifier yielded a 3.0- to 12.7-fold increase in fluorescence signal on cells and successfully enhanced signals in mouse intestinal tissue slices, providing a higher signal-to-noise ratio than standard tyramide amplification [4]. This evidence supports the selection of picolyl azide-based reagents for immunofluorescence or in situ hybridization where conventional detection methods are insufficient.

Bifunctional Scaffold Synthesis for Complex, Multistep Conjugations

The presence of both a copper-chelating azide and a reactive primary amine on the same small molecule makes picolyl-azide-NH2 a versatile building block for creating sophisticated, non-cleavable bioconjugates. The -NH2 handle can first be used to covalently attach the molecule to a target via standard amine-reactive chemistries (e.g., NHS ester, isothiocyanate) . This positions the picolyl azide as a 'rapid-click' handle for a subsequent, high-efficiency CuAAC step with an alkyne-modified payload. This orthogonal, two-step assembly is a strategic advantage in constructing well-defined drug-delivery vehicles or multifunctional imaging probes, where the reaction sequence and efficiency are paramount.

Application
Selection Property
Validation Focus
Low-copper bioconjugation of Cu-sensitive biomolecules
Built-in Cu(I) chelation for accelerated CuAAC
Labeling efficiency and target integrity at reduced [Cu]
Live-cell protein labeling (SNAP-tag, genetic encoding)
Rapid kinetics at biocompatible copper levels
Cell viability and labeling specificity post-click
Ultrasensitive signal amplification in tissue imaging
High signal-to-noise picolyl azide amplifier
Signal enhancement factor and background in IHC/IF
Bifunctional scaffold for sequential two-step conjugations
Orthogonal amine-azide with chelation boost
Conjugation sequence efficiency and intermediate stability

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19 linked technical documents
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